2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate
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Overview
Description
2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate is a complex organic compound that features multiple functional groups, including disulfide linkages, ester groups, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate can be achieved through a multi-step process involving the following key steps:
Formation of Disulfide Linkages: The initial step involves the formation of dodecyldisulfanyl groups through the oxidation of dodecylthiol using an oxidizing agent such as hydrogen peroxide or iodine.
Esterification: The next step involves the esterification of 3-oxopropanoic acid with 2-(dodecyldisulfanyl)ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Imidazole Ring Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide linkages in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide linkages can also be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The ester and imidazole groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions due to its multiple functional groups.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as flexibility or conductivity.
Biology
Drug Delivery: The compound’s ability to form disulfide linkages makes it a potential candidate for drug delivery systems where controlled release is required.
Bioconjugation: It can be used to link biomolecules through its reactive functional groups.
Medicine
Therapeutics: The compound may have potential therapeutic applications due to its ability to interact with biological molecules through its functional groups.
Industry
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its ability to form strong bonds.
Mechanism of Action
The mechanism of action of 2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate is likely to involve interactions with various molecular targets through its functional groups. The disulfide linkages can undergo redox reactions, while the ester and imidazole groups can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dodecyldisulfanyl)ethanol: A simpler compound with similar disulfide linkages.
3-(2-Methylimidazol-1-yl)propylamine: A compound with a similar imidazole ring structure.
3-Oxopropanoic Acid: A compound with a similar ester group.
Uniqueness
2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Properties
Molecular Formula |
C41H77N3O4S4 |
---|---|
Molecular Weight |
804.3 g/mol |
IUPAC Name |
2-(dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate |
InChI |
InChI=1S/C41H77N3O4S4/c1-4-6-8-10-12-14-16-18-20-22-35-49-51-37-33-47-40(45)25-30-43(28-24-29-44-32-27-42-39(44)3)31-26-41(46)48-34-38-52-50-36-23-21-19-17-15-13-11-9-7-5-2/h27,32H,4-26,28-31,33-38H2,1-3H3 |
InChI Key |
RNUDNMKQWDJFAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSSCCOC(=O)CCN(CCCN1C=CN=C1C)CCC(=O)OCCSSCCCCCCCCCCCC |
Origin of Product |
United States |
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